molecular formula C14H11ClN4O B10973322 N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10973322
M. Wt: 286.71 g/mol
InChI Key: MSWZUZAVNSWGMD-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a carboxamide group and a 3-chloro-2-methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then reacted with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its 3-chloro-2-methylphenyl group enhances its binding affinity to CDK2, making it a potent inhibitor compared to other similar compounds .

Properties

Molecular Formula

C14H11ClN4O

Molecular Weight

286.71 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H11ClN4O/c1-9-10(15)4-2-5-11(9)17-14(20)12-8-13-16-6-3-7-19(13)18-12/h2-8H,1H3,(H,17,20)

InChI Key

MSWZUZAVNSWGMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN3C=CC=NC3=C2

Origin of Product

United States

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